Tri(2-furyl)phosphine synthesis and properties
Tri(2-furyl)phosphine synthesis and properties
An In-depth Technical Guide to Tri(2-furyl)phosphine: Synthesis, Properties, and Applications
Introduction
Tri(2-furyl)phosphine (TFP) is an organophosphorus compound that has emerged as a versatile and crucial ligand in transition-metal-mediated organic synthesis.[1][2] Characterized by the presence of three furan (B31954) rings attached to a central phosphorus atom, TFP exhibits unique electronic and steric properties that distinguish it from more conventional phosphine (B1218219) ligands like triphenylphosphine.[2][3] Its weaker σ-donating and less sterically demanding nature often leads to enhanced catalytic activity and milder reaction conditions, particularly in palladium-catalyzed cross-coupling reactions.[2][4] This guide provides a comprehensive overview of the synthesis, properties, and key applications of tri(2-furyl)phosphine, tailored for researchers and professionals in chemistry and drug development.
Chemical and Physical Properties
Tri(2-furyl)phosphine is a white to off-white crystalline solid under standard conditions.[1][5] It is sensitive to air and should be handled under an inert atmosphere.[5] Key physical and identifying properties are summarized in the table below.
Table 1: Physical and Chemical Properties of Tri(2-furyl)phosphine
| Property | Value | References |
| Appearance | White to off-white crystalline powder | [1][5][6] |
| Molecular Formula | C₁₂H₉O₃P | [7][8] |
| Molecular Weight | 232.17 g/mol | [7][9] |
| CAS Number | 5518-52-5 | [7][10] |
| Melting Point | 59-64 °C | [1][7][10] |
| Boiling Point | 136 °C at 4 mmHg | [7][10] |
| Assay | ≥97.5% | [6][7] |
| Storage Temperature | Room Temperature | [10] |
| InChI Key | DLQYXUGCCKQSRJ-UHFFFAOYSA-N | [5][7] |
| SMILES | c1coc(c1)P(c2ccco2)c3ccco3 | [7][11] |
Spectroscopic Data
The structural identity and purity of tri(2-furyl)phosphine are typically confirmed using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Spectroscopic Data for Tri(2-furyl)phosphine
| Technique | Data | References |
| ¹H NMR | Spectrum conforms to the expected structure. | [5][11] |
| ¹³C NMR | Spectrum conforms to the expected structure. | [9] |
| ³¹P NMR | Spectrum conforms to the expected structure. | [5][9] |
| Infrared (IR) | Spectrum conforms to the expected structure. | [6] |
The furyl substituents have a notable shielding effect on the phosphorus nucleus in ³¹P NMR spectroscopy, despite being electron-withdrawing.[3]
Synthesis of Tri(2-furyl)phosphine
Several synthetic routes to tri(2-furyl)phosphine have been developed, primarily involving the reaction of a 2-furyl organometallic reagent with a phosphorus trihalide. Early methods often suffered from low yields (30-40%).[4]
Common Synthetic Pathways
-
Lithiation of Furan: This is a widely used method where furan is directly lithiated, typically at the α-position, using an organolithium reagent like n-butyllithium.[12][13] The resulting 2-furyllithium is then reacted with phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃).[4][14] The basicity of the organolithium reagent can sometimes lead to side reactions and lower yields.[4]
-
Grignard Reaction: An alternative approach involves the preparation of a Grignard reagent from 2-bromofuran (B1272941) and magnesium.[14] This reagent is then reacted with PCl₃.[14][15]
-
Improved Organocerium Method: To circumvent the issues associated with the high basicity of organolithium reagents, an improved method utilizes an organocerium intermediate.[4] 2-Furyllithium is first transmetalated with anhydrous cerium(III) chloride to form a less basic organocerium reagent, which then reacts more cleanly with PCl₃ to give tri(2-furyl)phosphine in significantly higher yields (around 74%).[4]
Below is a logical workflow for the synthesis of Tri(2-furyl)phosphine.
Caption: General synthesis workflow for Tri(2-furyl)phosphine.
Detailed Experimental Protocol: Improved Organocerium Method
This protocol is adapted from the high-yield synthesis described in the literature.[4]
Objective: To synthesize tri(2-furyl)phosphine in high yield by mitigating side reactions using an organocerium intermediate.
Materials:
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Furan (freshly distilled)
-
n-Butyllithium (in hexanes)
-
Phosphorus trichloride (PCl₃)
-
Tetrahydrofuran (THF, anhydrous)
-
Petroleum ether or hexanes for recrystallization
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Two-necked round-bottom flasks
-
Spin bar
-
Schlenk line or inert gas (Nitrogen/Argon) manifold
-
Vacuum pump
-
Heating mantle
-
Syringes and needles
-
Cannula
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Workflow Diagram:
Caption: Step-by-step experimental workflow for the organocerium method.
Procedure:
-
Preparation of Anhydrous Cerium(III) Chloride:
-
Place cerium(III) chloride heptahydrate in a two-necked flask equipped with a spin bar.
-
Heat the flask to ~150 °C under vacuum (e.g., 1 mmHg) with stirring for approximately 2-3 hours. The hydrated salt will transform into a fine, white powder of anhydrous CeCl₃.[4][14]
-
Allow the flask to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
-
Formation of the Organocerium Reagent:
-
Add anhydrous THF to the flask containing anhydrous CeCl₃ to create a slurry.
-
Cool the slurry to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of 2-furyllithium by adding n-butyllithium dropwise to a solution of furan in anhydrous THF at 0 °C.[4]
-
Transfer the freshly prepared 2-furyllithium solution to the CeCl₃ slurry at -78 °C via cannula.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
-
Reaction with Phosphorus Trichloride:
-
While maintaining the temperature at -78 °C, add a solution of PCl₃ in anhydrous THF dropwise to the organocerium reagent.
-
After the addition is complete, stir the reaction mixture at -78 °C for another hour.
-
-
Work-up and Purification:
-
Remove the cooling bath and allow the reaction to naturally warm to room temperature. Continue stirring for at least 3 hours.[14]
-
Pour the reaction mixture into a saturated aqueous solution of ammonium chloride to quench the reaction.[14]
-
Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane.[14]
-
Combine all organic phases and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from petroleum ether or hexanes to yield pure tri(2-furyl)phosphine as a white crystalline solid.[14]
-
Applications in Research and Development
Tri(2-furyl)phosphine is primarily valued as a ligand in catalysis, but its applications extend to pharmaceutical and materials science.[1][16]
Homogeneous Catalysis
TFP is an exceptional ligand for a variety of palladium-catalyzed cross-coupling reactions.[1][17] Its use often allows for milder reaction conditions, which can help in attenuating unwanted side reactions.[2][4]
-
Stille Coupling: TFP was first identified as a superior ligand for the Stille reaction, where it was shown to cause large rate accelerations, allowing reactions to proceed at lower temperatures.[4][18]
-
Negishi Coupling: It is effective in palladium-catalyzed Negishi cross-coupling reactions.[2]
-
Other Reactions: TFP has also been successfully employed as a ligand in Suzuki, Heck, and C-H arylation/alkenylation reactions.[3][10]
Below is a simplified diagram illustrating the role of a phosphine ligand like TFP in a generic Pd(0)-catalyzed cross-coupling cycle.
References
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tri-(2-furyl)phosphine | P(2-furyl)3 | C12H9O3P - Ereztech [ereztech.com]
- 6. 294800010 [thermofisher.com]
- 7. Tri(2-furyl)phosphine 0.99 TFP [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. Tris(furan-2-yl)phosphane | C12H9O3P | CID 521585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. TRI(2-FURYL)PHOSPHINE | 5518-52-5 [chemicalbook.com]
- 11. TRI(2-FURYL)PHOSPHINE(5518-52-5) 1H NMR [m.chemicalbook.com]
- 12. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 13. books.rsc.org [books.rsc.org]
- 14. CN103012480A - Preparation method of tris(2-furyl) phosphine - Google Patents [patents.google.com]
- 15. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Baseball Stadium | Virtual tour generated by Panotour [cdn.liberty.edu]
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